2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of new heterocyclic derivatives from 2-furyl methanethiol has been studied . The research involved the synthesis of cyclic compounds derived from 2-furfural mercaptan (oxazole, triazoles), and their biological efficacy was measured and compared with standard drugs .Molecular Structure Analysis
The molecular structure of “2-Furyl methyl ketone” has been analyzed . It has a molecular weight of 110.11 and its molecular formula is C6H6O2 .Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied . The reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation .Physical and Chemical Properties Analysis
“2-Furyl methyl ketone” has a refractive index of n20/D 1.5070 (lit.), a boiling point of 67 °C/10 mmHg (lit.), a melting point of 26-28 °C (lit.), and a density of 1.098 g/mL at 25 °C (lit.) .Mechanism of Action
Safety and Hazards
The safety data sheet for “2-Furyl methyl ketone” indicates that it is combustible, toxic if swallowed or inhaled, and can cause serious eye irritation . It’s recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .
Properties
IUPAC Name |
2-(furan-2-ylmethyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEASRFXNBZVYOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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